Cas no 1804347-47-4 (6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride
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- インチ: 1S/C7H4ClF3INO3S/c1-3-4(16-7(9,10)11)2-5(12)13-6(3)17(8,14)15/h2H,1H3
- InChIKey: FAHRFGWCYOXJAR-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C)C(=N1)S(=O)(=O)Cl)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 372
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 3.4
6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029089999-1g |
6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
1804347-47-4 | 97% | 1g |
$1,549.60 | 2022-04-02 |
6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chlorideに関する追加情報
Introduction to 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS No. 1804347-47-4)
6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride, with the CAS number 1804347-47-4, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of an iodine substituent, a methyl group, a trifluoromethoxy group, and a sulfonyl chloride moiety, make it a valuable intermediate in the synthesis of various bioactive molecules.
The sulfonyl chloride functional group in this compound is particularly noteworthy, as it serves as a versatile reagent for introducing sulfonamide functionalities into target molecules. Sulfonamides are a crucial class of pharmacophores found in numerous drugs, including antibiotics, anti-inflammatory agents, and antiviral medications. The reactivity of the sulfonyl chloride group allows for facile coupling with amines, providing researchers with an efficient tool for constructing complex molecular architectures.
Furthermore, the iodo substituent on the pyridine ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental transformations in modern organic synthesis. These reactions enable the introduction of aryl or vinyl groups at specific positions within the pyridine core, expanding the synthetic possibilities for derivative development.
The trifluoromethoxy group is another key feature that contributes to the unique chemical and biological properties of this compound. Trifluoromethoxy substituents are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability, improve binding affinity to biological targets, and enhance pharmacokinetic profiles. The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of adjacent functional groups, thereby affecting reaction pathways and product yields.
In recent years, there has been growing interest in exploring the potential applications of 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride in drug discovery and development. Several studies have highlighted its utility as a building block for synthesizing novel sulfonamide-based compounds with promising biological activities. For instance, researchers have utilized this intermediate to develop inhibitors targeting various enzymes and receptors involved in metabolic diseases and inflammatory disorders.
One notable area of research involves the synthesis of kinase inhibitors, where sulfonamide moieties play a critical role in modulating enzyme activity. The structural flexibility provided by the pyridine core allows for precise tuning of binding interactions with target kinases, leading to high-affinity inhibitors with therapeutic potential. Additionally, the presence of fluorinated groups can enhance selectivity by improving interactions with specific amino acid residues in the enzyme active site.
Another emerging application of this compound is in the development of antiviral agents. The ability to introduce diverse functional groups via sulfonyl chloride chemistry has enabled the creation of novel inhibitors targeting viral proteases and polymerases. These inhibitors often exhibit improved efficacy and reduced resistance profiles compared to traditional antiviral drugs. The iodo substituent also facilitates further derivatization through cross-coupling reactions, allowing for the introduction of aryl groups that can enhance binding interactions with viral targets.
The synthetic utility of 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride extends beyond pharmaceutical applications. It has been employed in materials science research, particularly in the development of advanced organic electronic materials. The electron-deficient nature of trifluoromethoxy-substituted pyridines makes them suitable candidates for use as electron transport materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
In conclusion, 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride represents a versatile and valuable intermediate with broad applications across multiple scientific disciplines. Its unique structural features enable diverse synthetic transformations and biological activities, making it an indispensable tool for researchers in pharmaceutical chemistry and medicinal research. As advancements continue to be made in drug discovery and materials science, this compound is expected to remain at the forefront of innovation.
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